molecular formula C30H35NO6 B1247074 Decaturin A

Decaturin A

货号: B1247074
分子量: 505.6 g/mol
InChI 键: SDTZNNOXVFJOFR-YOJVQXBKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Decaturin A is a polycyclic meroterpenoid produced by fungal species within the Penicillium genus, notably P. decaturense and P. thiersii . Structurally, it features a fused polyketide-diterpenoid scaffold, characterized by a bicyclic diterpenoid moiety (red) linked to a polyketide-derived pyrone unit (blue) (Fig. 1) . Its molecular formula is C₃₀H₃₃NO₆, with hydroxylation at C-23 and C-18 positions critical for its bioactivity . Decaturin A exhibits moderate anti-insect activity, reducing the growth rate of Spodoptera frugiperda (fall armyworm) by 31% at 100 ppm .

属性

分子式

C30H35NO6

分子量

505.6 g/mol

IUPAC 名称

(1R,2S,6S,7R,10S,12S)-10,12-dihydroxy-5,7,11,11-tetramethyl-6'-pyridin-3-ylspiro[13-oxatetracyclo[10.2.2.01,10.02,7]hexadec-4-ene-6,2'-3H-furo[3,2-c]pyran]-4'-one

InChI

InChI=1S/C30H35NO6/c1-18-7-8-23-26(4,9-11-29(33)25(2,3)30(34)12-10-27(23,29)17-35-30)28(18)15-20-22(37-28)14-21(36-24(20)32)19-6-5-13-31-16-19/h5-7,13-14,16,23,33-34H,8-12,15,17H2,1-4H3/t23-,26+,27-,28-,29+,30-/m0/s1

InChI 键

SDTZNNOXVFJOFR-YOJVQXBKSA-N

手性 SMILES

CC1=CC[C@H]2[C@]([C@]13CC4=C(O3)C=C(OC4=O)C5=CN=CC=C5)(CC[C@@]6([C@]27CC[C@@](C6(C)C)(OC7)O)O)C

规范 SMILES

CC1=CCC2C(C13CC4=C(O3)C=C(OC4=O)C5=CN=CC=C5)(CCC6(C27CCC(C6(C)C)(OC7)O)O)C

同义词

decaturin A

产品来源

United States

相似化合物的比较

Key Findings:

Hydroxylation Patterns: Decaturin B differs from Decaturin A by the presence of a C-15 hydroxyl group instead of C-23, attributed to the activity of the cytochrome P450 enzyme OxaL . Decaturin D and G are 18-hydroxy derivatives, with Decaturin G featuring an allylic carbinol methine proton (δH 4.46) absent in Decaturin D .

Gene Cluster Contributions :

  • Deletion of olcK or olcL in P. canescens blocks C-15 hydroxylation, leading to the accumulation of Decaturin C .
  • olcB mutants produce Decaturin A as a terminal product due to incomplete oxidation at C-23 .

Bioactivity Comparisons

Table 2: Anti-Insect Activity Against Spodoptera frugiperda

Compound Growth Reduction (%) Effective Concentration (ppm) Relative Potency vs. Decaturin A
Decaturin A 31% 100 1.0×
Decaturin B 89% 100 2.9×
Decaturin D 77% 100 2.5×
Oxalicine B 62% 100 2.0×
15-Deoxyoxalicine B 23% 140 0.7×

Key Findings:

  • Potency Hierarchy : Decaturin B > Decaturin D > Oxalicine B > Decaturin A > 15-Deoxyoxalicine B .
  • Structural-Activity Relationship : C-15 hydroxylation (Decaturin B) enhances anti-insect activity by 2.9-fold compared to Decaturin A, while C-23 deoxygenation (15-Deoxyoxalicine B) reduces potency .
  • Ecological Role : These metabolites likely serve as chemical defenses against insect herbivores in fungal niches .

Additional Bioactivities

  • Antimicrobial Effects : Decaturin F inhibits marine algae (Heterosigma akashiwo, Chattonella marina) at 10–20 µg/mL, suggesting ecological roles in microbial competition .
  • Biosynthetic Flexibility : The olc gene cluster enables modular synthesis of Decaturin analogs, with radical-based retrosynthetic strategies used to access Decaturin E and stypodiol .

常见问题

Q. What are the standard methodologies for isolating Decaturin A from marine-derived fungi, and how can researchers optimize yield and purity?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethyl acetate) of fungal cultures followed by chromatographic techniques such as silica gel chromatography and HPLC. Optimization requires adjusting extraction solvents, gradient elution protocols, and monitoring via TLC or LC-MS . Yield improvements may involve culture condition modifications (e.g., temperature, nutrient media) .

Q. Which spectroscopic techniques are most reliable for structural elucidation of Decaturin A, and how should data interpretation be validated?

  • Answer : Nuclear Magnetic Resonance (NMR; 1D/2D experiments for protons and carbons) and High-Resolution Mass Spectrometry (HR-MS) are critical. Validation involves cross-referencing spectral data with published decaturin analogs (e.g., Decaturin B/C) and computational modeling (e.g., DFT for stereochemistry) .

Q. What in vitro bioassay models are commonly used to evaluate Decaturin A’s bioactivity, and what are their limitations?

  • Answer : Antifungal and cytotoxic activities are assessed using microdilution assays (e.g., against Candida albicans) and MTT assays on cancer cell lines. Limitations include variability in fungal strains/cell lines and lack of in vivo correlation. Standardization via CLSI guidelines reduces experimental bias .

Advanced Research Questions

Q. How can oxidative cyclization pathways in Decaturin A biosynthesis be experimentally confirmed, and what isotopic labeling strategies are effective?

  • Answer : Stable isotope feeding (e.g., ¹³C-labeled precursors in Penicillium oxalicum cultures) combined with LC-MS/MS analysis tracks incorporation into Decaturin A. Gene knockout studies (e.g., targeting P450 monooxygenases) validate enzymatic steps in the pathway .

Q. What experimental designs address contradictions in reported bioactivity data for Decaturin A across studies?

  • Answer : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to standardize variables:
  • Feasibility : Control fungal strain sources and culture conditions.
  • Relevance : Include positive/negative controls (e.g., fluconazole for antifungal assays).
  • Data Synthesis : Meta-analysis of bioactivity data to identify confounding variables (e.g., solvent polarity in assays) .

Q. How can researchers ensure reproducibility in Decaturin A synthesis or isolation protocols?

  • Answer : Adhere to the ARRIVE guidelines for detailed methodology:
  • Document extraction solvent ratios, chromatography column specifications, and NMR acquisition parameters.
  • Provide raw spectral data and purity metrics (e.g., HPLC chromatograms) in supplementary materials .

Q. What computational approaches are suitable for predicting Decaturin A’s molecular targets, and how can these be experimentally validated?

  • Answer : Molecular docking (e.g., AutoDock Vina) against protein databases identifies potential targets (e.g., fungal ergosterol biosynthesis enzymes). Validate via Surface Plasmon Resonance (SPR) for binding affinity and CRISPR interference (CRISPRi) for target gene knockdown .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting NMR data for Decaturin A stereoisomers?

  • Answer : Use NOESY/ROESY experiments to resolve spatial proton-proton correlations. Compare coupling constants (J-values) with density functional theory (DFT)-predicted conformers. Contradictions may arise from solvent polarity effects on chemical shifts .

Q. What statistical methods are appropriate for analyzing dose-response relationships in Decaturin A bioactivity studies?

  • Answer : Nonlinear regression models (e.g., sigmoidal dose-response curves) calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare means across concentrations. Address outliers via Grubbs’ test .

Experimental Design Frameworks

Q. How can the PICO framework be applied to structure a study on Decaturin A’s mechanism of action?

  • Answer :
  • Population : Target organism (e.g., Aspergillus fumigatus).
  • Intervention : Decaturin A at varying concentrations.
  • Comparison : Positive controls (e.g., amphotericin B).
  • Outcome : Inhibition zone diameter or gene expression changes (RNA-seq).
  • This ensures hypothesis-driven, clinically relevant designs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decaturin A
Reactant of Route 2
Decaturin A

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